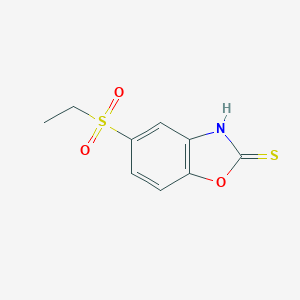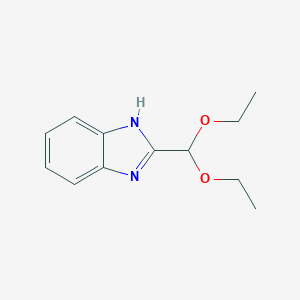![molecular formula C15H10ClNO2 B184815 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one CAS No. 40728-69-6](/img/structure/B184815.png)
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one, also known as CTB, is a synthetic compound that belongs to the benzoxazine family. It is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and materials science.
Wirkmechanismus
The exact mechanism of action of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in various physiological processes. 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has also been shown to interact with DNA and RNA, which may contribute to its pharmacological effects.
Biochemische Und Physiologische Effekte
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses, such as HIV and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized in large quantities. However, it also has some limitations, such as its limited solubility in water and its potential to form aggregates in solution.
Zukünftige Richtungen
There are several potential future directions for research on 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one. One area of interest is the development of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one as a potential therapeutic agent for the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one and its potential interactions with other molecules in biological systems.
Synthesemethoden
The synthesis of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one involves the condensation of 2-aminophenol with p-tolualdehyde in the presence of chloroacetic acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the final compound. The synthesis of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has been optimized by several researchers, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties. 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
40728-69-6 |
|---|---|
Produktname |
7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one |
Molekularformel |
C15H10ClNO2 |
Molekulargewicht |
271.7 g/mol |
IUPAC-Name |
7-chloro-2-(4-methylphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H10ClNO2/c1-9-2-4-10(5-3-9)14-17-13-8-11(16)6-7-12(13)15(18)19-14/h2-8H,1H3 |
InChI-Schlüssel |
RRJLRMAQHMFYPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Andere CAS-Nummern |
40728-69-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



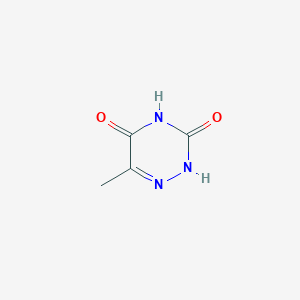
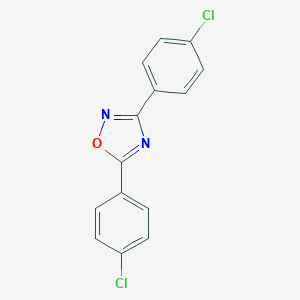

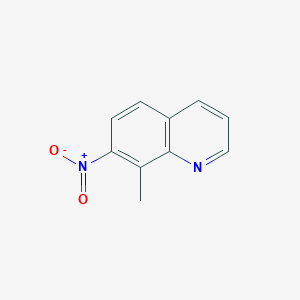
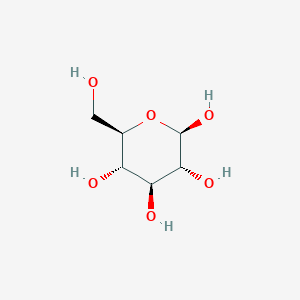

![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)
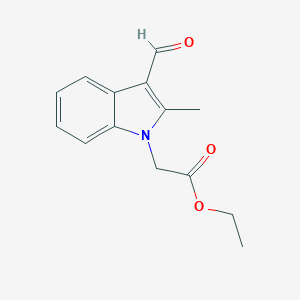
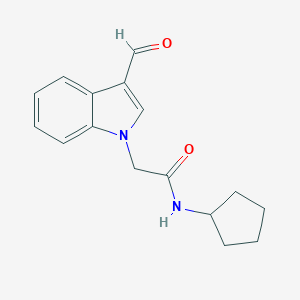
![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184753.png)
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)
